molecular formula C7H5Cl2NO2 B1604559 Methyl 3,5-dichloropicolinate CAS No. 5439-08-7

Methyl 3,5-dichloropicolinate

Cat. No. B1604559
CAS RN: 5439-08-7
M. Wt: 206.02 g/mol
InChI Key: SBQBPKUDXAELAZ-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloropicolinate (MDC) is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 310.46 g/mol. MDC has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a variety of topics.

Scientific Research Applications

1. Herbicide and Pesticide Research

Methyl 3,5-dichloropicolinate is closely related to compounds used in herbicides and pesticides. For instance, 3,5-Dichlorophenyl methyl sulfide, a related compound, has been studied for its effects on liver microsomes and its role in inducing certain enzymes in rats (Kimura, Kawai, Sato, Aimoto, & Murata, 1983). Similarly, research on methyl parathion, an organophosphorus pesticide, has explored its degradation using hydrodynamic cavitation, demonstrating potential for pollution mitigation (Patil & Gogate, 2012).

2. Soil and Environmental Studies

Studies have also been conducted on compounds similar to Methyl 3,5-dichloropicolinate, like methyl bromide and 1,3-dichloropropene, focusing on their fate in soil and their use as soil fumigants. These studies are crucial for understanding the environmental impact and the effectiveness of these compounds in agriculture (Chellemi et al., 2011).

3. Biological and Molecular Studies

Methyl 3,5-di-caffeoylquinate, a structurally relatedcompound, has been investigated for its effects on melanogenesis in murine B16F10 melanoma cells. This research is significant for understanding the molecular mechanisms of skin pigmentation and potential treatments for related disorders (Hyo Jung Kim et al., 2015).

4. Alternatives to Harmful Chemicals

Research on alternatives to harmful chemicals like methyl bromide has led to the study of 1,3-dichloropropene and its combination with other compounds for soil disinfection, highlighting the search for safer and more effective agricultural practices (Mao et al., 2012).

5. Analytical Chemistry and Biomonitoring

The development of analytical methods for detecting compounds such as dichloroanilines in human urine, which are markers of exposure to non-persistent pesticides, represents an important aspect of biomonitoring and public health (Turci et al., 2006).

properties

IUPAC Name

methyl 3,5-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQBPKUDXAELAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279996
Record name Methyl 3,5-dichloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloropicolinate

CAS RN

5439-08-7
Record name 5439-08-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,5-dichloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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